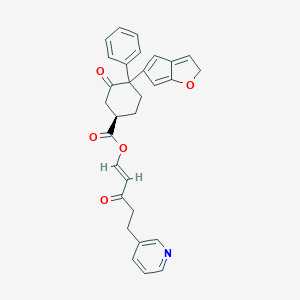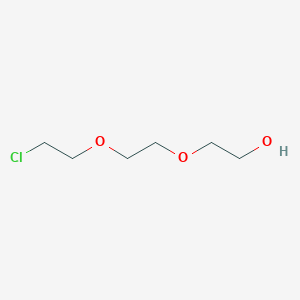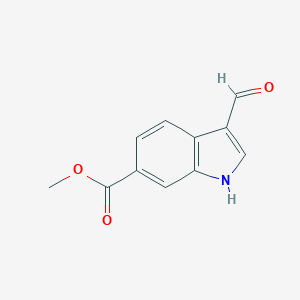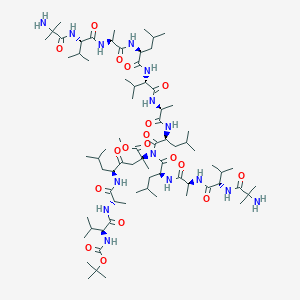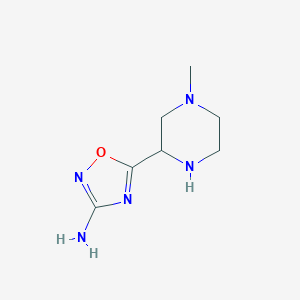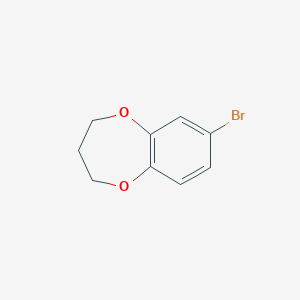
7-bromo-3,4-dihydro-2H-1,5-benzodioxepine
説明
“7-bromo-3,4-dihydro-2H-1,5-benzodioxepine” is a chemical compound with the molecular formula C9H9BrO2 . It has a molecular weight of 229.07 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “7-bromo-3,4-dihydro-2H-1,5-benzodioxepine” is 1S/C9H9BrO2/c10-7-2-3-8-9 (6-7)12-5-1-4-11-8/h2-3,6H,1,4-5H2 . This code provides a specific textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“7-bromo-3,4-dihydro-2H-1,5-benzodioxepine” is a clear colorless to yellow liquid . The compound is typically stored at room temperature .
科学的研究の応用
Oncology Research
Compounds similar to 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine have shown significant proliferation inhibitions on lung cancer cells, such as A549 and NCI-H460 lung cancer cells. These compounds exhibit potential as therapeutic agents in the treatment of cancer due to their inhibitory effects on cell proliferation .
Medicinal Chemistry
The structural analogs of this compound have been utilized in medicinal chemistry for their diverse biological activities. They have been reported to possess antibacterial, anticancer, antithrombotic, and anticonvulsant properties. Additionally, they have been explored as 5-HT6 receptor antagonists, bladder-selective potassium channel openers, dopamine agonists, inhibitors of PI3Kinase, and activators of PGI2 receptor .
Chemical Industry
This compound and its derivatives are used in the chemical industry as intermediates in the synthesis of various chemicals. They can be used to produce dyes and antioxidants for rubber and natural elastomers .
Analytical Chemistry
In analytical chemistry, such compounds are often used as standards or reagents in chromatography and mass spectrometry to help identify and quantify other substances .
Life Science Research
The compound is also relevant in life science research where it may be used in studies related to advanced battery science and controlled environment solutions .
Safety and Hazards
The safety information for “7-bromo-3,4-dihydro-2H-1,5-benzodioxepine” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
作用機序
Mode of Action
It is known that the compound has a benzodioxepine ring, which is a common feature in many biologically active compounds. This suggests that it may interact with its targets in a similar manner to other benzodioxepine derivatives.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details on how such factors affect the action of 7-bromo-3,4-dihydro-2h-1,5-benzodioxepine are currently unknown .
特性
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,5-benzodioxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCHNKNSOZJHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380041 | |
| Record name | 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-3,4-dihydro-2H-1,5-benzodioxepine | |
CAS RN |
147644-11-9 | |
| Record name | 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

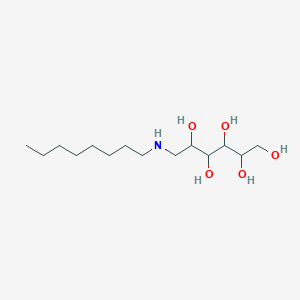


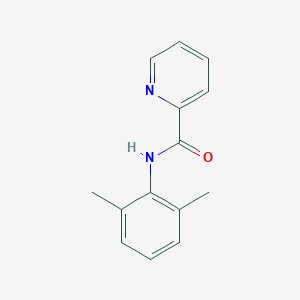
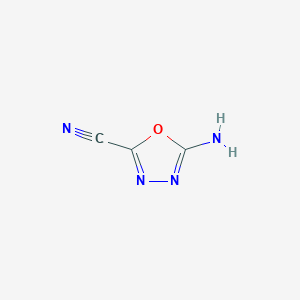
![2-Methyl-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;sulfuric acid](/img/structure/B139819.png)
